Benzilide
Overview
Description
Benzilide, also known as 3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione, is an organic compound with the molecular formula C28H20O4. It is a white to off-white crystalline solid that is slightly soluble in organic solvents such as chloroform and ethyl acetate. This compound is commonly used as an intermediate in organic synthesis and has applications in the preparation of various organic compounds, including fluorescent dyes and benzopyrazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzilide is typically synthesized through the condensation reaction between benzoin and benzil. The reaction involves heating benzoin and benzil in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in an organic solvent like toluene. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Benzilide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form benzilic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with reducing agents like lithium aluminum hydride can yield benzoin.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Benzilic acid.
Reduction: Benzoin.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Benzilide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, such as fluorescent dyes and benzopyrazole derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for investigating reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a catalyst in organic synthesis reactions.
Mechanism of Action
The mechanism of action of benzilide involves its ability to undergo various chemical transformations, which makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its reactions depend on the specific type of reaction being carried out. For example, in oxidation reactions, this compound is converted to benzilic acid through the formation of an intermediate benzilic acid ester, which is then hydrolyzed to yield the final product .
Comparison with Similar Compounds
Similar Compounds
Benzanilide: An amide derivative of benzoic acid, used in the manufacture of dyes and perfumes.
Benzamide: A simple amide of benzoic acid, used as a starting material in organic synthesis.
Benzoin: A hydroxy ketone used as a precursor in the synthesis of benzilide
Uniqueness of this compound
This compound is unique due to its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its structural features, such as the presence of multiple phenyl groups and a dioxane ring, contribute to its reactivity and versatility in various chemical transformations .
Properties
IUPAC Name |
3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O4/c29-25-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)31-26(30)28(32-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHGDMUCPUQOLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)OC(C(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323118 | |
Record name | NSC677243 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30323118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467-32-3 | |
Record name | 3,3,6,6-Tetraphenyl-1,4-dioxane-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=467-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC677243 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30323118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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